molecular formula C18H22ClNO2 B14777502 Sacubutril Impurity-11

Sacubutril Impurity-11

Cat. No.: B14777502
M. Wt: 319.8 g/mol
InChI Key: YDSBMWIJMJQNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sacubutril Impurity-11, chemically known as (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor. Sacubitril is used in combination with Valsartan to treat heart failure. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sacubutril Impurity-11 involves multiple steps, starting from the appropriate biphenyl derivatives. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, employing high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Sacubutril Impurity-11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .

Scientific Research Applications

Sacubutril Impurity-11 has several applications in scientific research:

    Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Sacubutril.

    Quality Control: Employed in quality control processes to ensure the purity of Sacubutril in pharmaceutical formulations.

    Stability Studies: Used in stability studies to understand the degradation pathways of Sacubutril.

    Pharmaceutical Research: Helps in the identification and quantification of impurities in drug formulations

Mechanism of Action

Sacubutril Impurity-11 itself does not have a direct therapeutic effect. understanding its formation and behavior is crucial in the context of Sacubutril’s mechanism of action. Sacubutril is a prodrug that is converted to its active form, Sacubitrilat, which inhibits neprilysin. Neprilysin is an enzyme responsible for degrading natriuretic peptides, which regulate blood pressure and fluid balance .

Comparison with Similar Compounds

Sacubutril Impurity-11 can be compared with other impurities formed during the synthesis of Sacubutril:

    Sacubutril Impurity-10: Another byproduct with a similar structure but different functional groups.

    Sacubutril Impurity-17: Contains additional substituents on the biphenyl ring.

    Sacubutril Impurity-21: Features variations in the amino acid moiety

Each impurity has unique properties and formation pathways, making their identification and control essential for pharmaceutical quality assurance.

Properties

IUPAC Name

4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSBMWIJMJQNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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